Cortisone sulfate
Description
Overview of Glucocorticoid Metabolism and Conjugation Pathways
Glucocorticoids, such as cortisol, undergo extensive metabolism primarily in the liver to deactivate them and facilitate their elimination from the body. oncohemakey.comnih.gov The major metabolic pathways include reduction, oxidation, and hydroxylation. oncohemakey.com Following these transformations, the resulting metabolites are typically conjugated with either a glucuronic acid or a sulfate (B86663) group. oncohemakey.comwikipedia.org This conjugation step significantly increases the water solubility of the steroid, which is essential for its excretion in the urine. nih.gov
Cortisol, the primary active glucocorticoid in humans, can be converted to its inactive counterpart, cortisone (B1669442), by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). oncohemakey.comrupahealth.com This conversion is a key step in regulating glucocorticoid activity at the tissue level. oncohemakey.com Subsequently, cortisone can be further metabolized and conjugated. One of the important conjugation reactions is sulfation, which leads to the formation of cortisone sulfate. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). wikipedia.orgnih.gov
The main pathways in glucocorticoid metabolism are summarized below:
Reduction of the A-ring and the 20-keto group.
Oxidation at the C-11 position, converting cortisol to cortisone. oncohemakey.com
Hydroxylation at various positions on the steroid nucleus.
Conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation). oncohemakey.com
Significance of Sulfation in Steroid Hormone Biochemistry and Regulation
Sulfation is a fundamental process in steroid hormone biochemistry that plays a pivotal role in regulating their biological activity. nih.govoup.comnih.gov Historically, sulfated steroids were considered to be merely inactive end-products destined for excretion due to their increased water solubility. nih.gov However, a wealth of research has demonstrated that sulfation is a dynamic and reversible process that serves several important regulatory functions. nih.govbioscientifica.com
Key roles of steroid sulfation include:
Inactivation of Hormones : Sulfation generally renders steroid hormones, including glucocorticoids, unable to bind to their cognate receptors, thus terminating their biological effects. wikipedia.orgbioscientifica.com
Creation of a Circulating Reservoir : Sulfated steroids, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate (E1S), can act as a large, stable pool of inactive hormone precursors in the circulation. nih.gov These can be readily converted back to their active, unconjugated forms in peripheral tissues by the action of the enzyme steroid sulfatase (STS). wikipedia.orgbioscientifica.com
Facilitation of Transport and Excretion : The addition of a negatively charged sulfate group significantly increases the water solubility of lipophilic steroids, which facilitates their transport in the bloodstream and their eventual excretion by the kidneys. nih.govyoutube.com
Modulation of Intracrine Hormone Action : The balance between sulfotransferase and sulfatase activities within a specific tissue can finely tune the local concentration of active steroid hormones, a concept known as intracrinology. oup.com
The interplay between sulfation and desulfation provides a sophisticated mechanism for controlling steroid hormone signaling in a tissue-specific manner. nih.gov
Historical Perspectives on the Discovery and Initial Research of this compound
The discovery and initial research into this compound are intrinsically linked to the broader history of corticosteroid research. In the 1930s and 1940s, intensive research efforts focused on isolating and identifying the hormones of the adrenal cortex. researchgate.netnih.gov This work, led by figures such as Edward Kendall, Tadeus Reichstein, and Philip Hench, culminated in the isolation of cortisone (initially known as Compound E) and the discovery of its potent anti-inflammatory effects in 1948. nih.govthe-rheumatologist.orgnih.govmayoclinic.orgnih.gov This groundbreaking discovery earned them the Nobel Prize in Physiology or Medicine in 1950. nih.govmayoclinic.orgmusculoskeletalkey.com
Following the discovery of cortisone and its clinical application, the focus of research expanded to include its metabolism and clearance from the body. researchgate.net As early as the 1940s, it was recognized that steroids were among the major classes of biomolecules that could be sulfated. nih.gov With the advent of radiolabeling techniques, researchers were able to trace the metabolic fate of administered corticosteroids. Studies in the mid-20th century began to identify various metabolites of cortisol and cortisone in urine, including their conjugated forms.
Initial studies on the metabolism of hydrocortisone (B1673445) (cortisol) 21-sulfate in humans were conducted to understand how these sulfated forms were processed and excreted. oup.com These early investigations laid the groundwork for understanding that sulfation was a significant pathway in the metabolism of glucocorticoids. Research on the urinary excretion of sulfate-conjugated metabolites of cortisol further elucidated the types of sulfated steroids formed and their rates of elimination. nih.gov It was observed that sulfate conjugates were excreted at different rates compared to glucuronide conjugates, suggesting distinct roles and handling of these metabolites by the body. nih.gov
Current Conceptual Frameworks for Investigating this compound's Biological and Metabolic Roles
The contemporary understanding of this compound has evolved beyond its role as a simple metabolic waste product. Current research frameworks investigate sulfated steroids, including this compound, as part of a complex and dynamic system of steroid regulation. nih.govbioscientifica.com
Modern conceptual frameworks include:
The "Steroid Reservoir" Hypothesis : This concept posits that sulfated steroids in circulation are not just destined for excretion but can be taken up by peripheral tissues and reactivated by steroid sulfatase. wikipedia.orgnih.gov While this is well-established for steroids like DHEAS, research continues to explore the extent to which this compound may serve as a precursor for the regeneration of active cortisol in specific tissues.
Intracrine Regulation of Glucocorticoid Action : The local expression and activity of sulfotransferases and steroid sulfatase are now recognized as critical determinants of tissue-specific glucocorticoid effects. oup.com Investigating the expression of these enzymes in various tissues helps to elucidate the potential for local modulation of cortisone and cortisol levels.
Role in Pathophysiology : Dysregulation of steroid sulfation and desulfation pathways has been implicated in various diseases, including hormone-dependent cancers. nih.govnih.gov Research is ongoing to understand if alterations in this compound levels or the enzymes that regulate its formation and breakdown are associated with specific pathological conditions.
Advanced Analytical Techniques : The development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise quantification of this compound and other steroid conjugates in various biological fluids and tissues. These tools are crucial for studying the dynamics of glucocorticoid metabolism in both healthy and diseased states.
These frameworks guide current research into the nuanced roles of this compound, moving from a focus on its function in excretion to its potential involvement in the subtle regulation of glucocorticoid signaling throughout the body.
Structure
2D Structure
3D Structure
Properties
CAS No. |
912-25-4 |
|---|---|
Molecular Formula |
C21H28O8S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H28O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,18+,19-,20-,21-/m0/s1 |
InChI Key |
IWIJFUQFXLWZIA-ZPOLXVRWSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C |
Synonyms |
cortisone sulfate cortisone sulfate, 1,2-T2-labeled cortisone sulfate, 4-(14)C-labeled cortisone sulfate, sodium salt |
Origin of Product |
United States |
Enzymatic Mechanisms and Regulation of Cortisone Sulfation
Identification and Characterization of Steroid Sulfotransferase (SULT) Isoforms
The human genome contains 16 cytoplasmic sulfotransferases, with five identified as steroid sulfotransferases: SULT1A1, SULT1E1, SULT2A1, and the two isoforms of SULT2B1 (SULT2B1a and SULT2B1b) tandfonline.comnih.govportlandpress.comaging-us.com. These enzymes exhibit distinct yet overlapping substrate specificities nih.govportlandpress.comenzyme-database.orgwikigenes.org.
Among the various SULT isoforms, SULT2A1 (also known as hydroxysteroid sulfotransferase or DHEA sulfotransferase) is the primary enzyme implicated in the sulfation of hydroxysteroids, including cortisol oup.comwikigenes.orggenecards.orgnih.govnih.govwikipedia.orguniprot.org. While cortisone (B1669442) itself is not as frequently listed as a direct substrate as cortisol, SULT2A1's broad specificity for a wide range of hydroxysteroids, such as dehydroepiandrosterone (B1670201) (DHEA), pregnenolone (B344588), androsterone, and testosterone (B1683101), strongly suggests its involvement in cortisone sulfation nih.govuef.fiportlandpress.comwikigenes.orggenecards.orgnih.govwikipedia.orguniprot.orgfrontiersin.org. Specifically, cortisol sulfotransferase (EC 2.8.2.18), which is a type of SULT, is noted to act on the 21-hydroxyl group of cortisol wikipedia.orgoup.com. Given the structural similarity between cortisone and cortisol (differing at the 11-position, with cortisone having a ketone and cortisol a hydroxyl group), it is highly probable that SULT2A1 catalyzes the sulfation of cortisone, likely at the 21-hydroxyl position.
In contrast, SULT1B1 has been explicitly shown to have no affinity for steroid hormones, preferring thyroid hormones and small phenolic compounds uef.fienzyme-database.orgwikigenes.orguniprot.org. Therefore, SULT1B1 is not involved in cortisone sulfation. Other steroid-sulfating SULTs, such as SULT1E1, primarily sulfate (B86663) estrogens, and SULT2B1 isoforms are selective for 3β-hydroxysteroids like pregnenolone and cholesterol tandfonline.comportlandpress.comwikigenes.orgfrontiersin.orgbioscientifica.combioscientifica.com.
The molecular cloning and expression of human SULT enzymes have been instrumental in characterizing their functions. The cDNA encoding human fetal adrenal hydroxysteroid sulfotransferase (SULT2A1) has been successfully cloned nih.gov. Stable cell lines expressing recombinant SULT2A1 have been constructed, for instance, by transfecting V79 Chinese hamster lung fibroblast cells nih.gov. These recombinant cell lines have been crucial for determining the substrate specificity and kinetic properties of SULT2A1 towards various steroid hormones nih.gov.
Furthermore, recombinant human SULTs, including SULT2A1, have been expressed in various systems such as Escherichia coli and fission yeast (Schizosaccharomyces pombe) mdpi.comnih.govtandfonline.com. These expression systems enable the purification and characterization of the enzymes, facilitating detailed studies of their catalytic activities.
The expression of human SULT2A1 is notably high in the liver and adrenal glands wikigenes.orgwikipedia.orguniprot.orgfrontiersin.orgoup.comnih.govnih.gov. The adrenal-specific expression of SULT2A1 is regulated by key transcription factors, including steroidogenic factor 1 (SF1) and GATA-6 nih.govoup.comnih.gov. This transcriptional regulation highlights the intricate control mechanisms governing SULT2A1 levels in tissues where steroid metabolism is highly active.
Kinetic Parameters and Substrate Specificity of Cortisone Sulfotransferases
The kinetic characterization of SULT enzymes provides critical insights into their catalytic efficiency and substrate preferences.
While specific Michaelis-Menten kinetics (Km and Vmax) for cortisone with SULT2A1 are not explicitly detailed in the provided search results, the kinetics for its closely related steroid, cortisol, have been studied. SULT2A1 has been shown to sulfate cortisol, albeit at low levels oup.comgenecards.orgnih.govnih.gov. The determination of Michaelis-Menten kinetics involves measuring reaction rates at varying substrate concentrations to derive parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the maximum reaction rate (Vmax), representing the enzyme's catalytic capacity. Studies on other SULT substrates, such as DHEA, have shown that SULT2A1 exhibits specific kinetic properties, with different SULT2A1 allozymes displaying differential substrate affinity and catalytic efficiency nih.gov.
The activity of SULT enzymes, including those involved in cortisone sulfation, can be modulated by various inhibitory mechanisms. These inhibitors can include endogenous compounds, drugs, and environmental chemicals enzyme-database.orgwikigenes.org. For instance, certain phthalate (B1215562) metabolites have been shown to strongly inhibit members of the SULT1 family, including SULT1A1, SULT1B1, and SULT1E1 enzyme-database.org. While direct inhibitors of cortisone sulfation by SULT2A1 are not specifically detailed in the provided snippets, the general principles of SULT inhibition apply. Inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, affecting the enzyme's affinity for its substrate or its catalytic rate. The broad substrate specificity and active site plasticity of SULT enzymes can also lead to substrate inhibition, where high concentrations of the substrate can decrease the reaction rate nih.gov. For SULT2A1, two amino acids have been identified and characterized for their role in substrate inhibition nih.gov.
Structural Biology of Cortisone-Sulfotransferase Interactions
Understanding the structural biology of SULT-steroid interactions is crucial for elucidating the molecular basis of substrate specificity and catalysis. SULT enzymes are known to be cytosolic and typically function as dimers portlandpress.com. The first crystal structure of a SULT, that of mouse estrogen sulfotransferase, was reported in 1997 nih.gov. Since then, several crystal structures have been solved for human SULT enzymes, including SULT2A1 portlandpress.comwikipedia.org.
The active site of SULT enzymes is characterized by its flexibility, allowing for the sulfation of a diverse range of substrates tandfonline.comnih.gov. This flexibility is often attributed to three highly flexible loops flanking the catalytic binding site, which are less conserved among different SULTs nih.gov. One notable feature in SULT2A1 is the "cap that closes in" region (Asn226-Gln244), which undergoes conformational changes upon binding of the PAPS cofactor nih.gov. This gating mechanism is thought to influence substrate specificity by regulating access to the catalytic core nih.gov. The interaction between the enzyme and the substrate, such as cortisone, involves precise positioning within the active site to facilitate the transfer of the sulfonate group from PAPS to the steroid's hydroxyl group. The plasticity of the active site can also explain the ability of SULTs to sulfate pseudosymmetric steroids at different hydroxyl groups nih.gov.
Active Site Architecture and Catalytic Mechanism
The active site of cytosolic sulfotransferases, including SULT2A1, exhibits a conserved architecture designed to facilitate the transfer of the sulfate group. This architecture typically comprises two key regions: the 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-binding region, often referred to as the phosphosulfate binding (PSB) loop, and the substrate-binding region (also known as the 3'-sulfate binding or SB region). uniprot.orgcdnsciencepub.comthieme-connect.comnih.gov
The binding of PAPS, the universal sulfate donor, induces significant conformational changes within the SULT2A1 active site. This phenomenon involves a dynamic "active-site cap" or "gating mechanism," a region of approximately 30 amino acid residues that remodels to constrict the pore leading to the active site. uni.lubioscientifica.comwikipedia.orgwikipedia.org This conformational shift is crucial for regulating substrate accessibility and catalytic activity. For smaller substrates like dehydroepiandrosterone (DHEA), PAPS binding may only cause minor changes in substrate affinity, allowing for a random Bi-Bi reaction mechanism where either PAPS or the acceptor substrate can bind first. However, for larger substrates, PAPS binding can lead to a more pronounced conformational change that may prevent the substrate from binding in a catalytic orientation, thus necessitating an ordered reaction mechanism where the substrate must bind before PAPS. uni.luwikipedia.orguni.lu
The catalytic mechanism of sulfotransferases is generally described as an SN2-like in-line displacement. In this mechanism, the hydroxyl group of the steroid substrate acts as a nucleophile, attacking the sulfur atom of the sulfate group on PAPS. Key catalytic residues within the active site play critical roles in this process. For instance, a conserved basic residue, typically a lysine (B10760008) (Lys) or arginine (Arg), forms hydrogen bonds with the 5'-phosphate of PAPS, promoting the dissociation of the sulfate group. A histidine (His) residue often activates the phenolic hydroxyl group of the substrate, making it a stronger nucleophile, and facilitates the transfer of a proton to the sulfate group. An invariant serine (Ser) residue also contributes to the regulatory and catalytic process by interacting with the lysine in the absence of the substrate, preventing premature hydrolysis of PAPS. Upon substrate binding, this interaction is disrupted, allowing the transfer reaction to proceed. uniprot.orgcdnsciencepub.comthieme-connect.comnih.govfishersci.com This intricate interplay of active site residues and conformational dynamics ensures the efficient and specific transfer of the sulfate moiety.
Role of Cofactor 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) in Catalysis
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) is the obligate and universal sulfate donor for all known sulfotransferase reactions, serving as the "activated form" of sulfate in biological systems. genecards.orguniprot.orgmims.comnih.govcdnsciencepub.comcdnsciencepub.comnih.govbioscientifica.comwikipedia.orgmetabolomicsworkbench.org Its availability is paramount for the sulfation process.
PAPS is endogenously synthesized through a two-step enzymatic pathway. This synthesis begins with inorganic sulfate and adenosine (B11128) triphosphate (ATP). In the first step, ATP sulfurylase catalyzes the conversion of ATP and inorganic sulfate into adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi). Subsequently, APS kinase phosphorylates APS, utilizing another molecule of ATP to yield PAPS and adenosine diphosphate (B83284) (ADP). uniprot.orgnih.govcdnsciencepub.comwikipedia.orgmetabolomicsworkbench.org In humans, these two enzymatic activities are often found within bifunctional enzymes known as PAPS synthases (PAPSS1 and PAPSS2). wikipedia.orgmetabolomicsworkbench.org
Regulation of Cortisone Sulfotransferase Expression and Activity
The expression and activity of sulfotransferases, particularly SULT2A1, are subject to complex regulatory mechanisms involving both transcriptional and post-translational control, as well as modulation by various endogenous and exogenous factors.
Transcriptional and Post-Translational Regulation
Transcriptional Regulation: The gene expression of SULT2A1 is regulated by a diverse array of transcription factors and nuclear receptors, reflecting its critical roles in steroid and xenobiotic metabolism. Key regulators include:
Steroidogenic Factor 1 (SF1/NR5A1) and GATA-6: These transcription factors are positive regulators of SULT2A1 promoter activity, particularly in the human adrenal gland where SULT2A1 is highly expressed. nih.gov SF1 can activate SULT2A1 transcription in a dose-dependent manner.
Estrogen-related receptor α (ERRα): ERRα has been shown to enhance SULT2A1 transcription, with effects potentially greater than those observed for SF1.
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): These nuclear receptors are involved in xenobiotic detoxification and induce SULT2A1 transcription. Activation of PXR by its ligands can lead to marked induction of SULT2A1 and PAPS synthase 2 (PAPSS2).
Liver X Receptor α (LXRα): LXRα activation induces SULT2A1 expression at mRNA, protein, and enzymatic levels, transactivating the SULT2A1 gene promoter through specific binding sites. nih.gov
Farnesoid X Receptor (FXR): FXR, involved in bile acid homeostasis, can strongly increase SULT2A1 mRNA levels.
Thyroid Hormones: Thyroid hormones, such as T3, can indirectly transactivate SULT2A1 gene transcription through critical SF1 binding sites located in the gene's 5'-flanking region. frontiersin.org
Hepatocyte Nuclear Factor 4α (HNF4α): While primarily studied for SULT1E1, HNF4α silencing has been shown to affect SULT expression, indicating its broader relevance for liver SULTs.
Gene Copy Number Variation (CNV): Variations in SULT2A1 gene copy number have been associated with differences in the urinary excretion rate of steroid sulfates, indicating a genetic influence on enzyme activity in vivo.
Post-Translational Regulation: Information on post-translational modifications of SULT2A1 is less extensive compared to transcriptional regulation. However, it is known that the N-terminus of SULT2A1 is blocked. Additionally, nitric oxide (NO) has been reported to downregulate SULT2A1 protein expression and activity in human Hep G2 cells in a time- and concentration-dependent manner. This downregulation involves the activation of the extracellular signal-regulated protein kinase (ERK) cell signaling pathway.
Modulation by Endogenous and Exogenous Factors in In Vitro Systems
The activity of cortisone sulfotransferase, primarily SULT2A1, can be modulated by a variety of endogenous and exogenous factors, as observed in in vitro experimental systems.
Endogenous Factors:
Nitric Oxide (NO): As mentioned, NO, a biosignaling molecule, can downregulate SULT2A1 in human Hep G2 cells, affecting its protein expression and DHEA sulfation activity. This effect is mediated through the ERK signaling pathway.
Testosterone and Insulin (B600854): Studies in human adrenocortical cell lines (NCI-H295R) suggest that testosterone and insulin can modulate adrenal androgen production and show a trend towards increasing SULT2A1 transcription.
Bile Acids: Primary bile acids like chenodeoxycholic acid, a potent ligand for FXR, can strongly induce SULT2A1 expression.
Cholesterol Sulfate: Cholesterol sulfate has been shown to induce SULT2A1 expression and activity in ROR-transfected HepG2 cells and primary human hepatocytes.
Exogenous Factors:
Endocrine-Disrupting Chemicals (EDCs): EDCs can interact with SULTs in multiple ways, acting as substrates or inhibitors, or indirectly by regulating enzyme expression through nuclear receptors and transcription factors. mims.com
Raloxifene (B1678788): This drug impacts SULT2A1 kinetics and binding. Molecular modeling and kinetic analysis indicate that raloxifene binds to SULT2A1 in an open conformation (without PAP) in a catalytic configuration, but does not bind in the smaller, closed substrate binding pocket induced by PAPS. This suggests that the structural rearrangements in SULT2A1 caused by PAPS binding can alter the sulfation mechanism and kinetics for different substrates. uni.luwikipedia.orguni.lu
Dietary and Environmental Factors: Factors influencing sulfate availability, such as dietary sulfate levels or the presence of inhibitors like molybdate, can indirectly modulate sulfotransferase activity by affecting PAPS synthesis. nih.gov
Metabolic Fates and Enzymatic Desulfation of Cortisone Sulfate
Dynamic Fluxes of Cortisone (B1669442) Sulfate (B86663) in Biological Systems (Non-Clinical Models)
The dynamic fluxes of cortisone sulfate within biological systems are influenced by a complex interplay of enzymatic activity, transport mechanisms, and the broader context of steroid metabolism. While historically considered inert excretory products, sulfated steroids, including this compound, are now recognized as active participants in the endocrine system, serving as circulating reservoirs for biologically active hormones fishersci.cafau.eufrontiersin.org.
Steroid sulfation, the process by which steroids are conjugated with a sulfate group, is primarily catalyzed by sulfotransferase (SULT) enzymes. This reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor, increasing the hydrophilicity of steroids and facilitating their transport and excretion fishersci.cafau.eufrontiersin.orgwikipedia.orgmims.com. Cortisone, a naturally occurring corticosteroid, can be converted to cortisol by 11β-hydroxysteroid dehydrogenase type 1, predominantly in the liver, and this interconversion is a key aspect of its metabolic fate fau.eunih.govnih.govfishersci.com. Similarly, cortisol can be sulfated to cortisol 21-sulfate guidetopharmacology.org. Given the close metabolic relationship between cortisone and cortisol, it is understood that this compound would also participate in these sulfation and desulfation cycles.
The desulfation of steroid sulfates is primarily mediated by the enzyme steroid sulfatase (STS), also known as aryl sulfatase C (EC 3.1.6.2) fishersci.cafrontiersin.orgnih.govmetabolomicsworkbench.orguni.luguidetopharmacology.org. STS catalyzes the hydrolysis of sulfate ester bonds, converting inactive steroid sulfates back into their unconjugated, biologically active forms fishersci.cafrontiersin.orgnih.govmetabolomicsworkbench.orguni.luguidetopharmacology.org. This enzymatic reactivation is a pivotal regulatory point in steroid hormone action, influencing the local concentration of active steroids in various tissues frontiersin.orgmetabolomicsworkbench.orguni.lu.
STS is widely distributed across various tissues, including the liver, brain, adrenal glands, kidneys, placenta, leukocytes, osteoblast cell lines, ovarian granulosa cells, and testes fishersci.cafau.eumetabolomicsworkbench.orguni.lu. The activity of STS can vary depending on the tissue and substrate. For instance, studies on human epithelial carcinoma cells have shown that STS can hydrolyze estrone (B1671321) sulfate and dehydroepiandrosterone (B1670201) sulfate, with specific apparent Michaelis-Menten constant (Km) values indicating the enzyme's affinity for these substrates oup.com.
Table 1: Apparent Km Values for Steroid Sulfatase in Human Carcinoma Cells
| Cell Type | Substrate | Apparent Km (µM) oup.com |
| Squamous Vaginal Carcinoma | Estrone Sulfate | 5 |
| Ovarian Carcinoma | Estrone Sulfate | 5 |
| Squamous Vaginal Carcinoma | Dehydroepiandrosterone Sulfate | 6 |
| Endometrial Adenocarcinoma | Dehydroepiandrosterone Sulfate | 4 |
Beyond endogenous mammalian enzymes, intestinal microorganisms also contribute to the desulfation of steroid conjugates, possessing a variety of bacterial sulfatase enzymes capable of hydrolyzing steroid sulfoconjugates.
The sulfation process itself is also characterized by specific enzymatic kinetics. For example, cortisol sulfation by hepatic sulfotransferases has been studied across different animal species, revealing variations in enzyme levels and substrate affinities.
Table 2: Km Values for Hepatic Cortisol Sulfation in Various Species
| Species | Km for Cortisol (µM) nih.gov |
| Chicken | 10-30 |
| Gerbil | ~300 |
| Hamster | ~300 |
Dynamic Fluxes in Non-Clinical Models
The study of dynamic fluxes of corticosteroids, including related compounds like this compound, in non-clinical models is fundamental to understanding their disposition and metabolic regulation. Animal models, such as rats, rabbits, and horses, are frequently employed to assess the pharmacokinetics (PK) and pharmacodynamics (PD) of corticosteroids. These studies often utilize compartmental models to describe the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
A notable aspect of corticosteroid metabolism observed in non-clinical models is the existence of sex-specific differences. For instance, studies in rats have demonstrated that the clearance of methylprednisolone, another corticosteroid, is significantly higher in male rats compared to female rats, a difference largely attributed to sex-specific hepatic metabolism. This highlights the complex regulatory mechanisms that govern steroid fluxes in biological systems.
Table 3: Methylprednisolone Clearance in Male and Female Rats (Illustrative of Sex-Dependent Corticosteroid Fluxes)
| Sex | Methylprednisolone Clearance (mL/min/kg) |
| Male | ~3-fold higher than females |
| Female | Lower |
Furthermore, the concept of a "futile loop" in the liver, where steroids like estrone and its sulfate undergo continuous sulfation and desulfation, underscores the dynamic and reversible nature of these metabolic pathways fishersci.ca. The hydrophilic nature of steroid sulfates necessitates active transport mechanisms, involving organic anion transporters, for their cellular uptake and efflux, further contributing to their dynamic fluxes within biological systems fau.eufrontiersin.orgnih.gov.
The application of systems biology and quantitative systems pharmacology (QSP) models in non-clinical research provides a framework for integrating diverse data sets, from molecular to whole-body levels, to predict and understand the complex interactions of drugs and disease biology. These models are crucial for elucidating the dynamic behavior of compounds like this compound within living organisms.
Molecular Interactions and Biological Significance of Cortisone Sulfate Non Clinical Focus
Role as a Steroid Hormone Reservoir or Precursor
Steroid sulfation is a critical biochemical process that converts steroid hormones into more water-soluble forms, which was once thought to be solely for facilitating their elimination from the body. However, it is now understood that this process also creates a large, circulating pool of hormonally inactive steroid precursors. bioscientifica.comtaylorandfrancis.com These sulfated steroids, such as dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) and estrone (B1671321) sulfate (E1S), have longer circulatory half-lives than their unconjugated, active counterparts and can be transported throughout the body. oup.commdpi.com
Cortisone (B1669442) sulfate fits this paradigm, acting as a reservoir for the inactive cortisone, which itself is a prodrug for the biologically active glucocorticoid, cortisol. wikipedia.orgwikidoc.org The metabolic pathway involves the sulfation of cortisone by sulfotransferase enzymes (SULTs) and its subsequent transport in the circulation. When needed, the sulfate group can be removed by the enzyme steroid sulfatase (STS), regenerating cortisone. bioscientifica.com This cortisone can then be converted to active cortisol by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in various tissues. wikipedia.orgdiabetesjournals.org This multi-step pathway allows cortisone sulfate to function as a stable, systemic precursor pool, enabling peripheral tissues to generate active cortisol locally according to their specific metabolic requirements. bioscientifica.comfrontiersin.org
Investigations into this compound's Binding to Steroid Receptors and Binding Proteins
The biological actions of glucocorticoids are mediated by their binding to intracellular glucocorticoid receptors (GR). wikidoc.orgwikipedia.org This interaction triggers a conformational change in the receptor, leading to its translocation to the nucleus and modulation of gene expression. wikipedia.org A crucial aspect of this compound's biological profile is its interaction, or lack thereof, with these signaling receptors and other binding proteins.
Direct Binding Studies with Glucocorticoid Receptors in In Vitro Assays
A defining characteristic of sulfated steroids is their general inability to bind to and activate nuclear steroid receptors. bioscientifica.com The addition of the bulky, negatively charged sulfate group sterically hinders the molecule from fitting into the ligand-binding pocket of the receptor. In vitro studies have consistently shown this principle applies to glucocorticoids.
Research using bovine aortic cytosol demonstrated that cortisol-21-sulfate does not bind to glucocorticoid or mineralocorticoid receptors. nih.gov Similarly, studies on related compounds, such as corticosterone-21-sulfate, found them to be devoid of biological activity in assays that depend on receptor activation, which strongly implies a lack of receptor binding. cdnsciencepub.comcdnsciencepub.com This hormonal inactivity at the receptor level is a key feature distinguishing this compound from its unsulfated counterparts, cortisone and cortisol.
While direct binding data for this compound to the GR is not extensively detailed in readily available literature, the collective evidence from closely related sulfated steroids indicates a negligible binding affinity. In contrast, cortisol-21-sulfate has been identified as a specific ligand for transcortin (also known as corticosteroid-binding globulin or CBG), the primary transport protein for glucocorticoids in the blood. wikidoc.orgnih.govnih.gov This suggests that while this compound cannot initiate a direct hormonal response via the GR, it can interact with major carrier proteins in circulation.
Table 1: Comparative Binding Characteristics of Cortisone and Related Compounds
| Compound | Primary Binding Target | Receptor Activity | Implication |
|---|---|---|---|
| Cortisol | Glucocorticoid Receptor (GR) | Agonist | Direct modulation of gene expression. wikidoc.org |
| Cortisone | 11β-HSD1 (enzyme) | Inactive at GR | Must be converted to cortisol to become active. wikipedia.org |
| Cortisol Sulfate | Transcortin (CBG) nih.gov | Inactive at GR nih.gov | Acts as a circulating reservoir, does not trigger GR signaling. |
Impact on Receptor Conformation and Signaling Pathways in Cell-Free Systems
The activation of the glucocorticoid receptor is a multi-step process that begins with the binding of an agonist ligand like cortisol. This binding induces a significant conformational change in the receptor protein, causing it to dissociate from a complex of heat shock proteins, dimerize, and translocate to the nucleus to regulate gene transcription. wikidoc.org
Given that this compound does not bind to the glucocorticoid receptor, it does not induce these critical conformational changes. nih.gov In cell-free systems, this compound would be unable to trigger the dissociation of the receptor from its chaperone proteins or initiate its transformation into a DNA-binding state. This lack of interaction is fundamental to its role as an inactive precursor; it can circulate without initiating the downstream signaling events that are tightly controlled by the availability of active cortisol. Its biological significance, therefore, is not derived from direct receptor activation but from its potential to be converted into active hormone.
Modulation of Enzyme Activities in Steroidogenic Pathways
The biological activity of this compound is entirely dependent on its metabolism by specific enzymes. The key enzymes involved are steroid sulfatase (STS), which removes the sulfate group, and 11β-hydroxysteroid dehydrogenases (11β-HSDs), which interconvert cortisone and cortisol.
Steroid Sulfatase (STS): This enzyme is responsible for hydrolyzing the sulfate ester bond, converting steroid sulfates back to their unconjugated forms. bioscientifica.comcas.cz STS is the gateway enzyme that converts this compound into cortisone, making it available for subsequent activation. STS activity is found in numerous tissues, allowing for the local reactivation of sulfated steroid precursors. bioscientifica.comoup.com Studies on various sulfated steroids, including estrone sulfate and DHEA-S, confirm they are primary substrates for STS. mdpi.commedicaljournals.se By extension, this compound serves as a substrate for STS, initiating its conversion pathway toward active cortisol.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme primarily functions as a reductase in vivo, converting inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action. biorxiv.orgnih.gov 11β-HSD1 is highly expressed in key metabolic tissues such as the liver, adipose tissue, and skin. nih.govresearchgate.net Cortisone, once liberated from this compound by STS, is a primary substrate for 11β-HSD1. diabetesjournals.orgbiorxiv.orgnih.gov
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): In contrast to 11β-HSD1, 11β-HSD2 is a dehydrogenase that catalyzes the inactivation of cortisol back to cortisone. nih.gov This enzyme protects mineralocorticoid receptors in tissues like the kidney from being overwhelmed by cortisol. nih.gov While cortisone is the product of this reaction, it is unlikely that this compound directly interacts with 11β-HSD2.
Therefore, this compound does not directly modulate these enzymes but rather serves as an upstream substrate in a cascade that is tightly regulated by the sequential actions of STS and 11β-HSD1.
Table 2: Enzymatic Pathway for this compound Activation
| Step | Compound | Enzyme | Action | Product |
|---|---|---|---|---|
| 1 | This compound | Steroid Sulfatase (STS) | Hydrolysis (desulfation) bioscientifica.com | Cortisone |
| 2 | Cortisone | 11β-HSD1 | Reduction wikipedia.orgnih.gov | Cortisol (Active) |
Participation in Local Steroid Homeostasis Regulation in Specific Tissues (Non-Clinical Models)
The concept of "intracrine" hormone regulation, where tissues locally produce and regulate their own active hormone levels from circulating precursors, is critical to understanding the role of this compound. bioscientifica.comfrontiersin.org Non-clinical models have shown that tissues like the skin possess the complete enzymatic machinery to control glucocorticoid availability locally.
Human skin, for instance, expresses steroid sulfatase (STS), 11β-HSD1, and 11β-HSD2. researchgate.netnih.gov This allows skin cells, such as keratinocytes and dermal fibroblasts, to take up circulating sulfated precursors like this compound, hydrolyze them to cortisone via STS, and subsequently activate them to cortisol via 11β-HSD1. researchgate.netnih.gov This localized production of cortisol is vital for regulating skin immune function, cell proliferation, and differentiation, thereby maintaining skin homeostasis. nih.govfrontiersin.org
In vitro studies using sheep skin have demonstrated the reversible interconversion of cortisol and cortisone, highlighting the activity of 11β-HSD enzymes in this tissue. publish.csiro.au The presence of STS activity in skin further supports a model where circulating this compound can be utilized to generate these active hormones locally. nih.gov This local control mechanism allows tissues to fine-tune their glucocorticoid response independently of systemic cortisol levels, and this compound serves as a key substrate in this process. frontiersin.orgnih.gov
Effects on Cellular Processes in In Vitro Models (e.g., non-clinical cell growth, differentiation studies)
In vitro studies using cell models are essential for dissecting the direct effects of compounds on cellular behavior. Given that this compound is hormonally inert at the receptor level, it is not expected to have direct effects on cell proliferation or differentiation. cdnsciencepub.comcdnsciencepub.com Any biological effect observed in a cell culture system would be indirect and contingent upon the cell line's ability to metabolize this compound into active cortisol.
This metabolic conversion requires the cells to express both steroid sulfatase (STS) and 11β-HSD1. Studies on active glucocorticoids have shown they can have profound, often inhibitory, effects on the proliferation of various cell types, including vascular smooth muscle cells and certain immune cells. nih.govahajournals.org For example, corticosteroids have been shown to suppress the activation and proliferation of B cells in vitro. nih.gov Similarly, high concentrations of hydrocortisone (B1673445) can inhibit the proliferation of dermal fibroblasts and keratinocytes. geneesmiddeleninformatiebank.nl
However, for this compound to elicit such effects, it must first be desulfated and then reduced. Studies using other sulfated steroids, such as estrone sulfate (E1S), on breast cancer cell lines demonstrate this principle. The proliferative effect of E1S is dependent on its uptake, its conversion to estrone by STS, and subsequent conversion to the potent estrogen, estradiol. frontiersin.org Cell lines engineered to have higher transporter and enzyme activity show a much greater proliferative response to the sulfated precursor. frontiersin.org
Therefore, in non-clinical in vitro models, this compound itself is not a direct modulator of cell growth or differentiation. Its role is that of a pro-prodrug, whose influence on cellular processes is entirely dependent on the metabolic capacity of the specific cell type under investigation.
Studies in Animal Models for Fundamental Biochemical Understanding (Excluding Disease Phenotypes)
Research utilizing animal models, particularly rats, has been instrumental in elucidating the fundamental biochemical pathways governing the metabolism of this compound. These studies, distinct from clinical or disease-focused investigations, have concentrated on tracing the metabolic fate of the compound to understand its processing and clearance within a living system.
A pivotal study investigated the metabolism of sodium cortisone 21-[³⁵S]sulphate in rats, providing a detailed account of its biological transformation and excretion. nih.govnih.gov Whole-body autoradiograms following administration of the radiolabeled compound pointed to the liver as the principal site of metabolism. nih.govnih.gov The primary route of elimination was found to be through the bile. nih.govnih.gov
In female rats fitted with bile-duct cannulae, approximately 70% of the administered dose of sodium cortisone 21-[³⁵S]sulphate was excreted in the bile. nih.govnih.gov The major component of this biliary excretion was not the original compound but a more complex, doubly conjugated steroid metabolite. nih.govnih.gov This primary metabolite was identified as 3α-(β-D-glucopyranuronosido)-17α-hydroxy-21-[³⁵S]sulpho-oxy-5α-pregnane-11,20-dione. nih.govnih.gov This indicates that following administration, this compound undergoes further conjugation with glucuronic acid in the liver before being eliminated. When this isolated doubly conjugated metabolite was administered to another cannulated rat, about 90% of it was recovered unchanged in the bile, confirming its status as a final biliary end-product. nih.govnih.gov
Interestingly, experiments with free-ranging rats revealed a different excretory profile. In these animals, substantial amounts of inorganic sulfate (³⁵SO₄²⁻) were detected in the urine following administration of cortisone 21-[³⁵S]sulphate. nih.govnih.gov This suggests that the doubly conjugated metabolite, once excreted into the gut via the bile, may be subject to further metabolism by intestinal microflora, which could cleave the sulfate group, allowing the inorganic ³⁵S to be absorbed and subsequently excreted in the urine. nih.gov
The enzymatic machinery for steroid sulfation in rats resides in the liver cytosol. nih.govnih.gov Studies on cortisol sulfation, which produces cortisol-21-sulfate, have identified multiple steroid sulfotransferases with differing activities and sex-specific expression levels in rat liver preparations. nih.gov For instance, liver cytosols from female rats exhibit significantly higher cortisol sulfotransferase activity than those from males. nih.gov This underlying enzymatic context is crucial for understanding the initial formation and subsequent metabolism of corticosteroid sulfates like this compound. While cortisone itself is generally considered an inactive metabolite of cortisol, its sulfated conjugate, this compound, primarily functions as a substrate for further metabolic processing and elimination rather than as a bioactive hormone itself. wikipedia.orgnih.gov
Research Findings on this compound Metabolism in Rats
The following table summarizes the key findings from studies on the metabolic fate of sodium cortisone 21-sulfate administered to rats.
| Animal Model | Administration Route | Key Finding | Primary Metabolite Identified | Excretion Pathway | Percentage of Dose | Reference |
|---|---|---|---|---|---|---|
| Female Rats (with bile-duct cannulae) | Intravenous/Intraperitoneal | The liver is the primary site of metabolism, with major elimination via the bile. | 3α-(β-D-glucopyranuronosido)- 17α-hydroxy-21-[³⁵S]sulpho-oxy-5α-pregnane-11,20-dione | Bile | ~70% (as doubly conjugated steroid) | nih.govnih.gov |
| Free-ranging Rats (male and female) | Intravenous/Intraperitoneal | Significant appearance of inorganic sulfate in the urine. | Inorganic sulfate (³⁵SO₄²⁻) | Urine | Substantial amounts | nih.govnih.gov |
| Female Rats (with bile-duct cannulae) | Intravenous/Intraperitoneal (administration of the primary metabolite) | The doubly conjugated metabolite is stable and excreted largely unchanged in the bile. | Metabolite administered was recovered unchanged. | Bile | ~90% | nih.govnih.gov |
Advanced Analytical Methodologies for Cortisone Sulfate Research
Chromatographic Separation Techniques for Cortisone (B1669442) Sulfate (B86663) and Related Metabolites
Chromatographic methods are fundamental for separating cortisone sulfate from complex biological samples and its related metabolites, ensuring accurate quantification and identification. These techniques leverage differences in physicochemical properties to achieve high resolution.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation of cortisone and its metabolites, including sulfated forms. Method development for HPLC often involves optimizing mobile phase composition, stationary phase chemistry, and flow rates to achieve optimal resolution and sensitivity. For instance, reversed-phase liquid chromatography (RP-LC) with C18 analytical columns is commonly employed. A method for cortisol and cortisone utilized a Hypersil C18 column (150 mm × 3.2 mm i.d., 5 µm) with a mobile phase of 18 mM sodium dodecyl sulfate (SDS) and 8.3% tetrahydrofuran, achieving baseline separation with UV absorbance detection at 245 nm. nih.govoup.com This method demonstrated sensitivity, reproducibility, and selectivity. nih.govoup.com
Another HPLC method for cortisol and cortisone in human urine employed a solid-phase extraction (SPE) procedure, followed by chromatographic separation on a Nucleosil 100 C18 column using a mixture of acetonitrile (B52724) and water (30:70, v/v) as the mobile phase at a flow rate of 1 mL min⁻¹. researchgate.net Detection was performed spectrophotometrically at 240 nm. researchgate.net This method proved robust and reproducible, with a lower limit of quantification (LLOQ) of 10 ng/mL for both cortisol and cortisone. researchgate.net Improved HPLC assays for cortisol and cortisone in urine have also involved a two-step extraction procedure, combining solvent extraction with dichloromethane (B109758) followed by solid-phase extraction using C18 cartridges, and a gradient elution system with methanol (B129727), acetonitrile, and water. researchgate.net Such methods have demonstrated linearity (30-3000 nmol/L) and reproducibility (CV 8.0-9.2%). researchgate.net
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods have also been developed for the simultaneous quantification of cortisol and cortisone in human serum. analis.com.my These methods often utilize C18 columns (e.g., Agilent ZORBAX Eclipse Plus C18 Rapid Resolution HD column, 2.1 mm × 50 mm, 1.8 µm) with mobile phases consisting of 0.1% formic acid in water and methanol, employing gradient elution. analis.com.my Linearity for such methods can range from 7.8 to 500 ng/mL for cortisone (r² = 0.990), with precision ranging from 1.01-11.36% and accuracy from 93.12-94.79%. analis.com.my
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a powerful tool for the analysis of steroids, including their sulfated forms. However, due to the low volatility of many steroids and steroid sulfates, derivatization is frequently a mandatory step prior to GC analysis. diva-portal.orgnih.govresearchgate.netmdpi.comresearchgate.net This process enhances volatility and thermal stability, allowing for effective separation and detection. diva-portal.orgresearchgate.net
Common derivatization strategies for steroids involve the modification of hydroxyl and ketone groups. Silylation, which replaces acidic protons in hydroxyl, amino, and sulfhydryl groups with a silyl (B83357) group (R₃Si), is one of the most prevalent techniques. diva-portal.orgresearchgate.net Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), trimethylsilylimidazole (TMSI), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) are widely used, sometimes in mixtures to enhance efficiency. diva-portal.orgnih.govresearchgate.net For steroids containing ketone groups, derivatization by methoxylation or ethoxylation to form stable oximes is often necessary, which can be performed separately or coupled with a silylation step. diva-portal.orgnih.govmdpi.com
For steroid sulfates, GC-MS analysis typically requires a deconjugation step to remove the sulfate group, as the resulting free steroids are considerably more volatile. nih.govresearchgate.netmdpi.comresearchgate.net Solvolysis is a common chemical method for removing the sulfate group, with product yields often exceeding 50% for nanomole samples. nih.gov Recent research has also explored direct derivatization strategies that allow for simultaneous cleavage of the sterol sulfate and derivatization, simplifying the sample preparation for GC-MS analysis. mdpi.comresearchgate.net Despite the time-consuming sample preparation, GC-MS offers advantages in terms of high chromatographic resolution and the availability of extensive online databases for structural identification, particularly useful for analyzing unknown steroids and complex biological mixtures in metabolomics. diva-portal.orgnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized chromatographic technique particularly well-suited for the separation of polar compounds, including steroid sulfates, which are often poorly retained in conventional reversed-phase chromatography. azom.comchromatographyonline.comnih.govlcms.cz HILIC employs a polar stationary phase (e.g., bare silica, diol, amino, or amide phases) and a mobile phase with a high organic solvent content, typically greater than 70% acetonitrile. azom.comchromatographyonline.comnih.govlcms.cz
The retention mechanism in HILIC is complex, involving a combination of partitioning of the analyte into an aqueous layer on the stationary phase and interactions such as hydrogen bonding and weak ion-exchange. lcms.cz This allows for the elution of very polar compounds later in the chromatogram, which is advantageous when analyzing metabolites that are often more polar and present at lower concentrations than their parent compounds, thereby minimizing ion suppression in mass spectrometry. lcms.cz
HILIC offers several advantages, including enhanced retention of polar analytes, good compatibility with electrospray ionization mass spectrometry (ESI-MS) due to the high organic content of the mobile phase which promotes efficient desolvation and ionization, and lower back pressures compared to reversed-phase LC due to the lower viscosity of the mobile phase. azom.comchromatographyonline.com While not yet as widespread as reversed-phase LC in routine industrial applications, HILIC is gaining significant interest in bioanalysis for clinical and toxicological laboratories due to its ability to provide increased sensitivity for polar substances. azom.comchromatographyonline.com Its complementary selectivity to RP-LC makes it a valuable tool for separating ionizable compounds of diverse polarity encountered in pharmaceutical and biochemical research, including drug metabolites and biomarkers. azom.comchromatographyonline.comnih.govlcms.cz
Mass Spectrometry (MS) Based Quantification and Identification
Mass spectrometry (MS) techniques, especially when coupled with liquid chromatography, are indispensable for the quantification and structural elucidation of this compound and its metabolites due to their high sensitivity, specificity, and ability to analyze intact conjugates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation for Research Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the leading method for the detection and quantification of intact steroid conjugates, including this compound, in biological fluids. acs.orgresearchgate.net This technique offers superior specificity, accuracy, and sensitivity compared to immunoassays, overcoming issues like cross-reactivity and drug interferences. nih.govresearchgate.nettandfonline.com
Method validation for LC-MS/MS in research applications typically involves rigorous assessment of several parameters:
Linearity: LC-MS/MS methods for cortisone and related steroids consistently demonstrate excellent linearity, with correlation coefficients (r or R²) often exceeding 0.99 over broad concentration ranges. For instance, linearity for cortisone has been reported with r > 0.99 in the range of 0.25-500 ng/mL in urine, and r² = 0.990 for 7.8-500 ng/mL in serum. analis.com.mynih.gov For 11 steroid sulfates, linearity has been validated with satisfactory values. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): LC-MS/MS methods achieve low detection and quantification limits. For cortisone, LLOQ values of 0.25 ng/mL in urine and 2 nmol/L (approximately 0.72 ng/mL) in serum have been reported. tandfonline.comnih.gov For various steroid sulfates, LOQs typically range between 0.5 and 2 ng/mL. nih.gov
Precision and Accuracy: Intra-day and inter-day imprecision (coefficient of variation, CV) for cortisone are generally within acceptable ranges, often less than 10-16%. analis.com.myresearchgate.netnih.govnih.gov Accuracy, typically expressed as percentage recovery, is also consistently high, with reported values ranging from 90.38-95.90% for cortisone and 90-94% for steroid sulfates. analis.com.myresearchgate.netnih.gov
Recovery and Matrix Effect: Sample preparation, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with protein precipitation, is crucial for optimizing chromatographic performance and signal response. researchgate.netnih.govnih.govdiva-portal.orgmedrxiv.org Extraction recoveries for steroid sulfates are typically high, often above 90%. nih.govmedrxiv.org Methods are also validated to ensure minimal or no significant matrix effects (ion suppression or enhancement). nih.govnih.govmedrxiv.org
LC-MS/MS systems commonly utilize electrospray ionization (ESI) in either positive or negative ion mode, coupled with multiple reaction monitoring (MRM) for highly specific and sensitive quantification. analis.com.myresearchgate.nettandfonline.comnih.govnih.govdiva-portal.orgmedrxiv.orgresearchgate.net The selection of specific precursor and product ion transitions is critical for achieving selectivity, especially when distinguishing between closely related steroid isomers. nih.govresearchgate.net
Table 1: Representative LC-MS/MS Method Validation Parameters for Cortisone and Steroid Sulfates
| Parameter | Cortisone (Serum) analis.com.my | Cortisone (Urine) nih.gov | Steroid Sulfates (Urine) nih.gov |
| Linearity (r²) | 0.990 (7.8-500 ng/mL) | >0.99 (0.25-500 ng/mL) | Satisfactory (0.5-2 ng/mL) |
| LLOQ | N/A | 0.25 ng/mL | 0.5-2 ng/mL |
| Precision (CV) | 1.01-11.36% | <10% | <16.2% |
| Accuracy | 93.12-94.79% | <15% | N/A |
| Recovery | 90.48-95.90% | N/A | 90-94% |
| Matrix Effect | N/A | Not significant | 90-110% (absence of significant ion suppression/enhancement) |
High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Elucidation
High-resolution mass spectrometry (HRMS), including instruments like Orbitrap and Quadrupole-Time-of-Flight (Q-TOF) mass spectrometers, is crucial for comprehensive metabolite profiling and structural elucidation of this compound and other steroid metabolites, especially those present in trace amounts or in complex biological matrices. nih.govacs.orgdiva-portal.orgresearchgate.net HRMS provides accurate mass measurements, enabling the determination of elemental compositions (chemical formulae) with high confidence. nih.govresearchgate.net
Beyond accurate mass, various MS-based approaches are combined for detailed structural characterization:
High-Resolution Tandem Mass Spectrometry (HRMS/MS or MSn): This technique provides detailed fragmentation patterns that are highly informative for elucidating the steroid ring structure and the position of functional groups, including the sulfate moiety. nih.govresearchgate.net For sulfated steroids, product-ion spectra often show characteristic ions such as m/z 97 (HOSO₃⁻) and m/z 80 (SO₃⁻), confirming the presence of a sulfate group. nih.gov Energy-resolved collision-induced dissociation (CID) can further distinguish between regio- and stereo-isomeric steroid sulfate compounds, which is vital for unambiguous identification of new metabolites. acs.org
Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS): This method is employed to determine the number of active, exchangeable hydrogens (e.g., from hydroxyl groups) in the molecule, providing insights into its structural features. nih.govresearchgate.net
Derivatization MS (e.g., Methoxyamine Hydrochloride (MOX) Derivatization): MOX derivatization is used to determine the number of carbonyl groups present in the steroid structure. nih.govresearchgate.net
The combination of these HRMS tools allows for a comprehensive approach to determine the structures of sulfated steroids, even when present in low abundance. nih.govresearchgate.net This is particularly valuable in metabolomics studies where the goal is to identify and characterize a wide range of metabolites, including those not previously reported. diva-portal.orgresearchgate.net The high resolving power and mass accuracy of modern HRMS instruments, coupled with advanced fragmentation techniques, offer significant advantages for confirming the identity of steroid sulfate biomarkers and understanding their metabolic pathways. acs.orgdiva-portal.org
Table 2: Key Mass Spectrometry Techniques for this compound Research
| Technique | Purpose | Key Information Provided |
| LC-MS/MS | Quantification, targeted analysis | Concentration, presence of specific analytes, linearity, precision, accuracy, recovery. |
| HRMS (e.g., Orbitrap, Q-TOF) | Accurate mass, elemental composition, metabolite profiling | Exact mass, chemical formula, overall metabolite landscape. |
| HRMS/MS (MSn) | Structural elucidation, fragmentation patterns | Steroid ring structure details, position of functional groups, characteristic sulfate ions (m/z 97, 80). |
| HDX-MS | Number of active hydrogens | Number of hydroxyl groups. |
| MOX Derivatization MS | Number of carbonyl groups | Presence and number of ketone moieties. |
Stable Isotope Labeling Strategies for Tracer Studies
Stable isotope labeling is a powerful technique for tracer studies involving this compound, providing invaluable insights into its metabolic pathways and dynamics within biological systems. Stable isotope-labeled compounds, such as Cortisone 21-sulfate, sodium salt (2,3,4-13C3, 98%), are commercially available for metabolic research otsuka.co.jp. Similarly, [1,2-2H2]cortisone has been synthesized and utilized as a stable isotope-labeled internal standard in studies quantifying cortisone in urine using gas chromatography/mass spectrometry (GC/MS) nih.gov.
The application of stable isotopes as tracers allows for the assessment of metabolic fluxes, offering a more comprehensive understanding of metabolism beyond mere metabolite concentrations eurisotop.com. This approach is considered the gold standard for quantifying endogenous metabolites in complex biological matrices because the incorporation of stable isotopes generally does not alter the retention time or ionization efficiency of the metabolites eurisotop.com. Furthermore, stable isotope labeling helps to differentiate biologically derived metabolites from experimental noise, which is particularly important given that a substantial number of mass spectrometry peaks can originate from contaminants eurisotop.com.
Advanced techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) enable the detection of very small changes in stable isotopic composition, allowing for the detection of very low label incorporations in tracer studies oup.com. The availability of diverse stable isotope-labeled compounds is continuously improving, facilitating more detailed investigations into the turnover and fate of various substrates, including steroid conjugates like this compound oup.com.
Immunochemical Assays for Research Applications
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), are widely employed in this compound research due to their high sensitivity, cost-effectiveness, ease of execution, and high sample throughput nih.govnih.gov. Despite the availability of chromatography-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), immunoassays remain a "gold standard" for determining total cortisol levels in serum/plasma nih.govnih.gov. However, a key limitation of steroid hormone immunoassays is their potential for interference from compounds structurally similar to the target steroid, leading to cross-reactivity and potentially compromising accuracy, especially at low concentrations medrxiv.orgresearchgate.net.
Development and Validation of Specific Antibodies for this compound
The development of highly specific antibodies is paramount for accurate immunochemical quantification of this compound. The challenge lies in minimizing cross-reactivity with structurally similar endogenous compounds and their metabolites medrxiv.orgresearchgate.net. For instance, studies on cortisol antibody development have shown instances where immunized animals produced antibodies that cross-reacted significantly with related steroids like 11-deoxycortisol nih.gov.
A common strategy for developing antibodies against small molecules like steroids (haptens) involves conjugating the hapten to a larger carrier protein, such as bovine serum albumin (BSA), via a spacer arm to create an immunogen researchgate.netcreative-biolabs.com. This immunogen is then used to elicit an immune response and produce specific antibodies. Validation of these antibodies is critical and involves rigorous testing to confirm their integrity, specificity, and selectivity for the intended application and biological matrix tandfonline.com. General recommendations for antibody validation include using relevant positive and negative controls, verifying the antibody's performance in the specific application and tissue/cell type, using optimal dilutions, and comparing results from different antibody sources tandfonline.com.
Enzyme-Linked Immunosorbent Assay (ELISA) Optimization for Academic Research
Optimizing ELISA protocols for this compound involves several critical steps to ensure high sensitivity, specificity, and reproducibility. Commercial ELISA kits for cortisone are designed for precise detection in various samples, including serum, plasma, and cell culture supernatants assaygenie.com.
Key optimization parameters for ELISA include:
Plate Coating Conditions: Selecting assay microplates with adequate protein-binding capacity (e.g., minimum 400 ng/cm²) and low coefficient of variation (CV <5%) for consistent protein binding is essential thermofisher.com.
Reagent Concentrations: Optimizing the concentrations of the coating antigen and the primary and secondary antibodies is crucial for assay performance researchgate.netnih.gov.
Incubation Times: Appropriate incubation periods for sample-antibody and antibody-enzyme conjugate interactions are necessary to achieve optimal signal development researchgate.netassaygenie.comr-biopharm.com.
Washing Steps: Thorough washing after each incubation step is vital to remove unbound reagents and minimize background noise assaygenie.comr-biopharm.com.
Spacer Impact: In competitive indirect ELISAs, the nature of the spacer used to link the hapten to the enzyme conjugate can significantly influence assay sensitivity and cross-reactivity nih.gov. For example, in prednisolone (B192156) ELISAs, a urea (B33335) spacer yielded better sensitivity and less cross-reaction compared to other spacers like carbohydrazide (B1668358) (CH), adipic acid dihydrazide (ADH), and ethylene (B1197577) diamine (EDA) nih.gov.
The development of competitive indirect ELISAs for steroids like hydrocortisone (B1673445) (structurally similar to cortisone) has demonstrated excellent performance characteristics, with reported IC50 values of 0.50 ng/mL, detection limits of 0.04 ng/mL, and linear ranges of 0.10–2.00 ng/mL researchgate.net. Recoveries in spiked samples ranged from 82.5% to 118.9% with coefficients of variation (CV) from 1.3% to 9.5% researchgate.nettandfonline.com.
Table 1: ELISA Performance Characteristics for Related Steroids
| Assay Type (Steroid) | IC50 (ng/mL) | Detection Limit (ng/mL) | Linear Range (ng/mL) | Recovery (%) | CV (%) | Spacer (if applicable) | Reference |
| Competitive Indirect (Hydrocortisone) | 0.50 | 0.04 | 0.10–2.00 | 82.5–118.9 | 1.3–9.5 | - | researchgate.nettandfonline.com |
| In-house Heterologous (Prednisolone) | 0.018 | N/A | N/A | 88.32–102.50 | <8.46 | Urea | nih.gov |
| In-house Heterologous (Prednisolone) | 0.48 | N/A | N/A | 88.32–102.50 | <8.46 | EDA | nih.gov |
| In-house Heterologous (Prednisolone) | 0.59 | N/A | N/A | 88.32–102.50 | <8.46 | CH | nih.gov |
| In-house Heterologous (Prednisolone) | 1.22 | N/A | N/A | 88.32–102.50 | <8.46 | ADH | nih.gov |
Sample Preparation Techniques for Diverse Biological Matrices in Research Contexts
Sample preparation is a critical initial step in the analysis of this compound and other steroids in biological matrices, directly impacting the accuracy, sensitivity, and reliability of analytical results rsc.orgresearchgate.net. Its primary goals are to remove interfering substances, concentrate the target analytes, and ensure compatibility with downstream analytical techniques rsc.orglcms.cz. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) rsc.orgresearchgate.netresearchgate.net.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely utilized and versatile technique for the purification and enrichment of this compound from complex biological samples. SPE operates on the principle of selective interactions between the target compound and a solid-phase adsorbent rsc.orglcms.cz. This method effectively removes matrix interferences and concentrates analytes, thereby enhancing detection sensitivity rsc.orgresearchgate.net.
Key aspects of SPE protocols include:
Sorbent Selection: The choice of sorbent material is crucial for optimal SPE performance. Commonly used materials include reversed-phase C18 and amino-functionalized columns researchgate.netsigmaaldrich.com. For steroid sulfates, specific cartridges like Oasis WAX and HLB are frequently employed uni-giessen.deresearchgate.netnih.gov. While WAX cartridges can be used for purification, co-elution of sulfate salts may necessitate a second purification step with HLB cartridges to achieve higher purity researchgate.net.
Sample Pre-treatment: Depending on the biological matrix (e.g., whole blood, serum, urine), pre-treatment steps such as protein precipitation, hemolysis, osmotic breakdown, or sonication may be necessary before loading the sample onto the SPE cartridge uni-giessen.dewindows.net. Dilution with appropriate buffers and pH adjustment are also important, especially for ionizable analytes, to maximize hydrophobicity and retention sigmaaldrich.comwindows.net.
Conditioning and Equilibration: The SPE cartridge must be properly conditioned with solvents (e.g., methanol or acetonitrile) and then equilibrated with a buffer compatible with the sample to ensure consistent interaction with the sorbent sigmaaldrich.comwindows.net.
Loading, Washing, and Elution: The pre-treated sample is loaded at a consistent rate. Subsequent washing steps with various solvents (e.g., water, methanol, buffer mixtures) are performed to remove co-retained interferences while retaining the analyte sigmaaldrich.comuni-giessen.dewindows.net. Finally, the target analytes are eluted using a suitable solvent, which may then be evaporated and reconstituted in a mobile phase compatible with the analytical instrument sigmaaldrich.comuni-giessen.dewindows.net. For steroid sulfates, methanol and ethyl acetate (B1210297) are common elution solvents uni-giessen.de.
SPE is particularly beneficial for its ability to simplify sample matrices, reduce potential interferences, and improve analyte recovery, making it indispensable for processing complex biological samples like urine and blood rsc.org.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is another widely used sample preparation technique for this compound and other steroids, relying on the differential partitioning of analytes between two immiscible liquid phases researchgate.netaustinpublishinggroup.com. Typically, an aqueous biological sample is mixed with a non-polar organic solvent, allowing the non-polar steroid hormones to transfer into the organic phase austinpublishinggroup.com.
Common extraction solvents include methyl tertiary-butyl ether (MTBE), methanol, and ethyl acetate researchgate.net. While LLE is a versatile procedure that can enhance selectivity by removing matrix-interfering species and concentrating analytes from large sample volumes, it can present challenges researchgate.netnih.gov. These challenges include the formation of emulsions, which can trap analytes and lead to loss, and the need for subsequent solvent evaporation and re-solubilization of the extract nih.govmdpi.comchromatographyonline.com. Despite these limitations, LLE remains a valuable tool, especially when combined with techniques like "salting out," where salts like sodium chloride are added to the aqueous phase to improve analyte partitioning into the organic layer austinpublishinggroup.com.
Table 2: Comparison of Extraction Recoveries for Cortisone and Related Hormones Across Different Methodologies
| Analyte | LLE (MTBE) Recovery (%) mdpi.com | Protein Precipitation (PPT) Recovery (%) mdpi.com | Salting-Out Assisted LLE (SALLE) Recovery (%) mdpi.com |
| Cortisone | 97 | 40 | 71 |
| Cortisol | 96 | 39 | 66 |
| Testosterone (B1683101) | 98 | 38 | 66 |
| Thyroxine | 7 | 56 | 97 |
As shown in Table 2, LLE using MTBE generally provides high recovery for cortisone and other steroid hormones, although its applicability can be limited by practical issues such as emulsion formation and the need for solvent evaporation nih.govmdpi.com. Supported Liquid Extraction (SLE) has emerged as an alternative to traditional LLE, alleviating issues like emulsions and offering potential for automation chromatographyonline.com.
Theoretical and Computational Approaches in Cortisone Sulfate Research
Molecular Docking and Dynamics Simulations of Cortisone (B1669442) Sulfate (B86663) Interactions
Molecular modeling techniques, such as docking and dynamics simulations, are indispensable tools for understanding how cortisone sulfate interacts with biological macromolecules, including enzymes and receptors. These methods provide atomic-level details of binding mechanisms and conformational changes.
Modeling Binding Poses with Enzymes and Receptors
Molecular docking simulations are widely employed to predict the preferred orientation, or binding pose, of a ligand, such as this compound, within the active site of a target protein. This is crucial for understanding its interactions with enzymes involved in steroid metabolism, specifically sulfotransferases (SULTs) and steroid sulfatases (STSs). SULTs catalyze the addition of a sulfate group, while STSs facilitate its removal, both processes being vital for the regulation of steroid activity.
While direct docking studies specifically on this compound were not found, the methodology is well-established for other steroid sulfates. For instance, molecular docking has been successfully used to study the interaction of estrone (B1671321) sulfate with steroid sulfatase (STS), identifying key amino acid residues involved in the catalytic region and confirming the predictive power of such models nih.govoup.com. Similarly, pregnenolone (B344588) sulfate has been investigated for its binding affinity to proteins like Pentraxin 3 using molecular docking, revealing specific binding energies nih.gov. These studies demonstrate the utility of docking in predicting how steroid sulfates, including this compound, might bind to their respective enzymes and receptors, influencing their metabolic fate and biological effects. The binding interactions often involve specific amino acid residues within the enzyme's active site, guiding the specificity of the sulfation or desulfation reaction nih.gov.
Conformational Analysis of this compound in Solution and Protein Environments
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior and conformational flexibility of molecules over time. For this compound, MD simulations can provide insights into its preferred three-dimensional structures (conformations) when it is free in an aqueous solution or when it is bound to a protein or integrated within a lipid membrane.
Studies on other steroids, such as cortisone itself, have utilized coarse-grained molecular dynamics simulations to understand their concentration-dependent interactions with lipid membranes, showing how steroids can cause membrane expansion and even collapse at high concentrations researchgate.net. Furthermore, MD simulations have been applied to study the interactions of various steroid compounds with lipid membranes, characterizing their conformations, partitioning, and kinetics of movement within the membrane nih.gov. This highlights that the conformational dynamics of steroid molecules, including sulfated forms, are influenced by their environment. For instance, the binding of a steroid sulfate to an enzyme can induce conformational changes in both the ligand and the protein, which are critical for catalytic activity and substrate specificity nih.govacs.org. Understanding these dynamic changes is essential for a comprehensive view of this compound's biological activity and metabolic processing.
Quantitative Structure-Activity Relationship (QSAR) Studies for Enzyme Substrate Specificity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the context of this compound, QSAR models can be developed to predict its substrate specificity for various sulfotransferases (SULTs) and sulfatases (STSs). These models identify specific molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence the efficiency of sulfation or desulfation reactions.
QSAR analysis has been applied to understand the substrate specificity of transporters like organic anion transporting polypeptide 1a5 (OATP1a5) for various compounds, including estrone-3-sulfate researchgate.net. Such studies can reveal how the presence and position of a sulfate group, along with other structural features, impact a compound's interaction with enzymes or transporters. For steroid sulfotransferases, QSAR can help predict which structural modifications to cortisone or its sulfate would enhance or diminish its recognition and processing by specific SULT isoforms (e.g., SULT1A1, SULT2A1) or STSs. This allows researchers to rationalize observed differences in enzyme kinetics and guide the design of compounds with desired metabolic profiles.
Bioinformatics and Systems Biology Approaches for Steroid Sulfation and Desulfation Pathways
Beyond individual molecular interactions, bioinformatics and systems biology offer a holistic perspective on steroid sulfation and desulfation pathways, integrating diverse biological data to understand complex regulatory networks.
Analysis of Gene Expression Profiles for SULTs and STSs
Bioinformatics tools are instrumental in analyzing gene expression profiles derived from techniques such as RNA sequencing or microarrays. This analysis helps to understand the transcriptional regulation and tissue-specific distribution of sulfotransferase (SULT) and steroid sulfatase (STS) genes, which are crucial for this compound metabolism.
For instance, SULT2A1, a key sulfotransferase, is abundantly expressed in the liver and intestine, and its expression can be transcriptionally induced by nuclear receptors like the vitamin D receptor (VDR) and farnesoid X receptor (FXR) thermofisher.comresearchgate.netwikidoc.org. Steroid sulfatase (STS) is widely distributed throughout the body, with high expression observed in the placenta, fat, colon, and brain oup.combham.ac.ukresearchgate.net. Analyzing these gene expression patterns provides insights into where and under what conditions sulfation and desulfation reactions are most active, thereby influencing the bioavailability and action of steroids like this compound. This type of analysis can reveal how the balance between sulfation and desulfation is maintained in different physiological contexts.
Metabolic Network Reconstruction Involving this compound
Systems biology approaches, including metabolic network reconstruction, integrate various "omics" data (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of cellular metabolism. These models can map the entire network of biochemical reactions involving steroids, including the sulfation and desulfation of compounds like cortisone.
Compound Names and Identifiers
Emerging Research Areas and Future Directions in Cortisone Sulfate Studies
Untargeted Metabolomics for Novel Cortisone (B1669442) Sulfate (B86663) Metabolite Discovery
Untargeted metabolomics is a powerful approach for the comprehensive profiling of metabolites, offering an expanded range of metabolic classifications. This methodology is increasingly applied to the study of steroid sulfates, including the potential discovery of novel cortisone sulfate metabolites. Recent advancements in untargeted metabolomics workflows, particularly those employing ultra-high performance liquid chromatography-tandem high-resolution mass spectrometry (UHPLC-HRMS/MS) coupled with sophisticated data processing pipelines, enable the systematic identification of sulfated compounds. frontiersin.orgnih.gov
This approach has been successfully utilized to identify potential steroid sulfate biomarkers in various biological matrices, such as equine urine, where numerous upregulated sulfated steroid metabolites were predicted following specific interventions. frontiersin.orgnih.govanu.edu.auanu.edu.au Furthermore, untargeted metabolomics has demonstrated its utility in evaluating intact steroid conjugates as diagnostic biomarkers, revealing limitations of traditional hydrolysis methods and suggesting the superiority of direct analysis for certain steroid monosulfates and disulfates. researchgate.net
Future directions in this area involve the dedicated application of these advanced untargeted metabolomics techniques to biological samples relevant to this compound. This will facilitate the discovery and characterization of previously uncharacterized sulfated forms, breakdown products, or conjugated derivatives of this compound, providing a more complete picture of its metabolic landscape.
Table 1: Key Applications of Untargeted Metabolomics in Steroid Sulfate Research
| Application Area | Methodological Highlight | Key Findings/Potential | Source |
| Steroid Biomarker Discovery | UHPLC-HRMS/MS with novel data processing pipelines | Identification of upregulated steroid sulfate metabolites (e.g., in equine urine after testosterone (B1683101) propionate (B1217596) administration). | frontiersin.orgnih.govanu.edu.auanu.edu.au |
| Adrenal Tumor Diagnostics | Direct analysis of intact steroid conjugates via untargeted metabolomics | Superior differentiation of adrenal tumors using intact steroid monosulfates and disulfates compared to hydrolyzed samples. | researchgate.net |
| General Sulfate Metabolome Profiling | Automated k-means clustering for putative sulfate metabolite identification | Rapid and systematic qualitative assessment of sulfate metabolome in urine. | frontiersin.orgnih.govanu.edu.auanu.edu.au |
Proteomics and Transcriptomics Approaches to Elucidate Regulatory Mechanisms
Integrated proteomics and transcriptomics approaches are crucial for deciphering the intricate regulatory mechanisms governing steroid metabolism, including that of this compound. These "multi-omics" strategies allow for a systems-level understanding of how corticosteroids influence gene expression and protein synthesis. Studies employing tandem analysis of transcriptome and proteome changes following corticosteroid administration have revealed complex regulatory patterns, including both direct transcriptional regulation and post-transcriptional effects. nih.govnih.govrsc.org
For instance, functional proteomic analyses have identified hundreds of differentially regulated proteins in response to corticosteroids like methylprednisolone, with many localized in key cellular compartments such as mitochondria and the cytosol. These proteins are involved in a wide array of processes, including amino acid metabolism, gluconeogenesis, fatty-acid metabolism, and responses to hepatic stress. nih.gov The integration of such data helps to pinpoint co-regulatory relationships and identify upstream regulators. nih.gov
Future research will focus on applying these comprehensive proteomic and transcriptomic analyses specifically to understand the regulatory mechanisms of this compound. This includes investigating how this compound or its downstream effects modulate the expression of genes and proteins involved in its synthesis, transport, and catabolism. Such studies could identify novel enzymes, transporters, or transcription factors that are critically regulated by this compound, thereby providing deeper insights into its biological actions.
Table 2: Insights from Proteomics and Transcriptomics in Corticosteroid Studies
| Omics Approach | Focus Area | Key Findings | Source |
| Tandem Transcriptome and Proteome Analysis | Corticosteroid actions in liver | Revealed complementary and unexpected mRNA and protein expression profiles, affecting metabolic processes, oxidative stress, and bile acid biosynthesis. | nih.govnih.gov |
| Functional Proteomics | Hepatic stress and signaling | Identified differentially regulated proteins localized in mitochondria and cytosol, involved in various metabolic and stress responses. | nih.gov |
| Integrated Transcriptomics and Proteomics | General molecular mechanisms | Elucidates molecular mechanisms at both gene and protein levels, identifying aberrantly expressed pathways. | rsc.org |
Development of Advanced Probes and Tracers for In Vitro and In Vivo Research
The development of advanced probes and tracers is essential for real-time monitoring and precise localization of this compound and its metabolic enzymes in both in vitro and in vivo settings. Traditional radiolabeled tracers have been instrumental in studying the distribution and metabolic fate of various compounds. nih.gov More recently, stable isotope labels have been innovatively designed, where the label is placed directly on the sulfate conjugate group, enabling the elucidation of complex fragmentation pathways in mass spectrometry. anu.edu.auanu.edu.au
Furthermore, the identification of biologically active sulfated steroids, such as sokotrasterol sulfate, which promotes angiogenesis and where the sulfate moiety is critical for its activity, underscores the potential for designing probes that mimic or modulate the biological functions of this compound. ahajournals.org Fluorescent substrates and advanced imaging techniques also offer the capability for metabolic mapping in living cells, allowing for simultaneous visualization of substrate levels and product formation. nih.gov
Future directions involve the rational design and synthesis of highly specific radiolabeled, fluorescent, or affinity-based probes for this compound. These probes would enable researchers to track its uptake, distribution, and intracellular trafficking, as well as the activity and subcellular localization of enzymes responsible for its synthesis and hydrolysis. Such tools are indispensable for understanding the dynamic interplay of this compound within cellular compartments and its interactions with specific molecular targets.
Integration of Multi-Omics Data for a Holistic Understanding of this compound Metabolism
The integration of diverse multi-omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—is a frontier in biological research, offering a holistic perspective on complex biological systems. This approach is particularly powerful for understanding intricate metabolic pathways like steroid sulfation. By combining these data types, researchers can build comprehensive models that reveal the interconnectedness of molecular events. frontiersin.orgmdpi.comacs.orgdovepress.commdpi.com
For example, the integration of metabolomics and transcriptomics has successfully identified aberrantly expressed pathways, including those related to steroid hormone biosynthesis. frontiersin.org Multi-omics clustering approaches can also help to deconstruct molecularly heterogeneous conditions into distinct subgroups, potentially identifying individualized therapeutic targets. acs.org The synergy of systems pharmacology with transcriptomics, proteomics, and metabolomics provides a robust framework for dissecting the systemic effects and mechanisms of action of various compounds. dovepress.com Machine learning-based multi-omics models have also demonstrated high accuracy in predicting disease states, further highlighting the power of data integration. mdpi.com
Future research will increasingly focus on integrating multi-omics data specifically pertaining to this compound. This will involve the use of advanced bioinformatics, computational biology, and machine learning algorithms to identify key regulatory nodes, feedback loops, and cross-talk between different molecular layers that govern this compound metabolism and its physiological roles. This holistic understanding is crucial for uncovering novel therapeutic targets and biomarkers related to this compound.
Exploration of this compound in Non-Mammalian Biological Systems (Comparative Biochemistry)
Exploring this compound in non-mammalian biological systems offers a unique opportunity to understand the evolutionary conservation and diversification of steroid sulfation pathways and their biological functions. Steroid sulfation and desulfation are fundamental processes across vertebrates, playing vital roles in endocrine regulation. nih.govcdnsciencepub.com Research on corticosteroids in non-mammalian vertebrates, such as fish, has provided insights into their roles in stress responses and adaptation to environmental changes. physiology.orgcapes.gov.br For instance, cortisol has been implicated in the adaptation of teleosts to seawater, influencing renal sulfate secretion and carbonic anhydrase activity. physiology.org
Given that aspects of sulfation pathways are highly conserved across multicellular organisms, comparative biochemistry studies can reveal novel or specialized functions of this compound. frontiersin.org
Future directions in this area include targeted investigations into the presence, metabolic pathways, and specific biological roles of this compound in a wide range of non-mammalian species, including fish, amphibians, reptiles, birds, and various invertebrate models. Such comparative studies could uncover unique physiological functions of this compound, for example, in reproductive cycles, immune responses, or developmental processes that may not be apparent in mammalian models. This broader biological context can provide valuable insights into the fundamental importance of steroid sulfation.
Application of Advanced Imaging Techniques for Subcellular Localization of this compound Enzymes
Precise knowledge of the subcellular localization of enzymes involved in this compound metabolism is critical for understanding the compartmentalization and regulation of steroid sulfation pathways. Advanced imaging techniques offer the resolution and specificity required for such investigations. Mass spectrometry imaging (MSI), including MALDI-MSI, is a powerful tool that can provide detailed maps of molecules, including metabolites and enzymes, within tissues with high sensitivity and subcellular spatial resolution. researchgate.netfrontiersin.org
Advanced metabolome imaging has been used to map enriched metabolic activities related to steroid and lipid metabolism within specific tissue compartments, while complementary proteome imaging can reveal the unique distribution of steroid-related enzymes. researchgate.net Other techniques like imaging flow cytometry and traditional microscopy are also employed for visualizing protein localization. google.com Furthermore, the use of fluorescent substrates allows for metabolic mapping in living cells, enabling the simultaneous visualization of substrate levels and product formation, which is crucial for assessing enzyme activity in situ. nih.gov
Future research will increasingly employ super-resolution microscopy, live-cell imaging with custom-designed fluorescent probes, and advanced mass spectrometry imaging techniques to precisely map the subcellular localization of sulfotransferases, sulfatases, and transporters involved in this compound synthesis, metabolism, and transport. This will provide unprecedented insights into how the spatial organization of these enzymes within organelles and cellular compartments influences the efficiency, specificity, and regulation of this compound pathways.
Q & A
Q. How can researchers determine the structural integrity of cortisone sulfate using spectroscopic methods?
To confirm the molecular structure and purity of this compound, employ a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify characteristic proton and carbon environments, such as the sulfate ester group (δ 3.5–4.5 ppm for protons adjacent to sulfate) .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection (λ ~240 nm for corticosteroid absorption) to assess purity and quantify degradation products .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can confirm the molecular ion peak ([M-H]⁻) and fragmentation patterns specific to sulfated steroids .
Q. What experimental protocols are recommended for assessing the stability of this compound in aqueous solutions?
Design accelerated stability studies under controlled conditions:
- pH Variability : Test stability across physiological pH ranges (pH 4–8) using phosphate buffers, with sampling intervals (0, 24, 48 hours) to monitor hydrolysis via HPLC .
- Temperature Stress : Store samples at 40°C (ICH guidelines) and analyze degradation kinetics using Arrhenius plots to predict shelf life .
- Oxidative Stability : Add hydrogen peroxide (0.3% v/v) to simulate oxidative stress and quantify sulfate ester cleavage via ion chromatography .
Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?
Adopt a stepwise approach:
- Sulfation Reaction : Use sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions .
- Purification : Employ silica gel chromatography with a gradient elution (chloroform:methanol:water) to isolate the sulfate ester. Validate purity via thin-layer chromatography (TLC) .
- Yield Calculation : Compare theoretical and actual yields, adjusting stoichiometry of sulfating agents if yields fall below 70% .
Advanced Research Questions
Q. How should researchers address contradictory data in pharmacokinetic studies of this compound bioavailability?
Apply systematic review methodologies:
- PICOT Framework : Define Population (e.g., animal models), Intervention (dose regimens), Comparison (free cortisone vs. sulfated form), Outcomes (AUC, Cmax), and Timeframe (plasma half-life) to standardize comparisons .
- Meta-Analysis : Use random-effects models to account for heterogeneity in study designs (e.g., crossover vs. parallel-group trials). Assess publication bias via funnel plots .
- Sensitivity Analysis : Exclude outliers (e.g., studies with non-validated assays) and re-analyze pooled data to identify confounding variables (e.g., renal clearance rates) .
Q. What advanced techniques can elucidate the metabolic pathways of this compound in hepatic models?
Combine in vitro and in silico approaches:
- Hepatocyte Incubations : Use LC-MS/MS to quantify sulfate conjugate formation and identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
- Enzyme Inhibition Studies : Co-incubate with sulfotransferase (SULT) inhibitors like pentachlorophenol to confirm enzymatic pathways .
- Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict tissue-specific metabolism and drug-drug interactions .
Q. How can researchers design robust dose-response studies for this compound in inflammatory models?
Follow CONSORT guidelines for preclinical trials:
- Randomization : Assign animal cohorts to dose groups (e.g., 0.1–10 mg/kg) using block randomization to control for litter effects .
- Blinding : Mask researchers to treatment groups during data collection (e.g., histopathological scoring) to reduce bias .
- Statistical Power : Conduct a priori power analysis (α=0.05, β=0.2) to determine sample size. Use ANOVA with post-hoc Tukey tests for inter-group comparisons .
Q. What strategies resolve discrepancies in this compound’s receptor-binding affinity across studies?
Standardize assay conditions and validate findings:
- Competitive Binding Assays : Use radiolabeled this compound (³H or ¹⁴C) and glucocorticoid receptor (GR)-enriched cell lysates. Include positive controls (e.g., dexamethasone) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) under consistent buffer conditions (e.g., 25°C, pH 7.4) to minimize variability .
- Collaborative Trials : Share protocols and reagents across labs to replicate results and identify methodological outliers .
Methodological Guidance
Q. How to ensure reproducibility in this compound bioanalytical assays?
Adhere to FDA/ICH guidelines:
- Validation Parameters : Assess linearity (R² ≥0.99), accuracy (85–115% recovery), and precision (CV ≤15%) across three runs .
- Matrix Effects : Test for ion suppression/enhancement in biological matrices (plasma, urine) using post-column infusion studies .
- Data Transparency : Publish raw chromatograms and calibration curves as supplementary materials .
Q. What computational tools are suitable for modeling this compound’s interactions with serum proteins?
Leverage molecular docking and dynamics:
- Software : Use AutoDock Vina for docking simulations with albumin (PDB ID: 1AO6) and analyze binding free energies (ΔG) .
- Force Fields : Apply AMBER or CHARMM to simulate sulfate group interactions with lysine residues over 100-ns trajectories .
- Validation : Compare predicted binding sites with experimental mutagenesis data .
Q. How to integrate heterogeneous data from this compound studies into a meta-analysis?
Follow PRISMA guidelines:
- Data Extraction : Use standardized forms to collect metrics (e.g., IC50, Ki) and study metadata (species, assay type) .
- Effect Size Calculation : Convert disparate measurements (e.g., % inhibition, Ki) to standardized mean differences (SMD) for cross-study comparability .
- Subgroup Analysis : Stratify by study design (in vitro vs. in vivo) to identify confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
